2,2'-Bibenzo[b]thiophene
Overview
Description
2,2’-Bibenzo[b]thiophene is a heterocyclic compound that consists of two benzothiophene units linked at the 2-position. Benzothiophene itself is a sulfur-containing aromatic compound, and the fusion of two such units enhances its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bibenzo[b]thiophene typically involves coupling reactions and cyclization processes. One common method is the palladium-catalyzed cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the bibenzo[b]thiophene structure . Another approach involves the electrophilic cyclization of alkynylbenzenes with thiol surrogates .
Industrial Production Methods: Industrial production of 2,2’-Bibenzo[b]thiophene may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bibenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by further functionalization.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated derivatives and other functionalized thiophenes.
Scientific Research Applications
2,2’-Bibenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Mechanism of Action
The mechanism of action of 2,2’-Bibenzo[b]thiophene varies depending on its application:
Pharmacological Effects: The compound interacts with various molecular targets, such as enzymes and receptors, to exert its biological effects.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in optoelectronic devices.
Comparison with Similar Compounds
Benzothiophene: The parent compound, consisting of a single thiophene ring fused to a benzene ring.
Dibenzothiophene: A compound with two benzene rings fused to a central thiophene ring.
Thiophene: A simpler heterocyclic compound with a single five-membered ring containing sulfur.
Uniqueness: 2,2’-Bibenzo[b]thiophene is unique due to its extended conjugation and the presence of two thiophene units, which enhance its electronic and photophysical properties. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and advanced pharmaceuticals .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRRBWKIXOAHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030811 | |
Record name | 2,2'-Bi-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65689-53-4 | |
Record name | 2,2′-Bibenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65689-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bibenzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065689534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bi-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-bibenzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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